molecular formula C19H18N2O2 B5968206 N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide

N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide

Cat. No.: B5968206
M. Wt: 306.4 g/mol
InChI Key: TYMHVZFTOAYCRP-UHFFFAOYSA-N
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Description

N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a cyclopentene ring, an oxo group, and phenylamino substituents

Properties

IUPAC Name

N-(3-anilino-4-oxocyclopent-2-en-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14(22)21(16-10-6-3-7-11-16)17-12-18(19(23)13-17)20-15-8-4-2-5-9-15/h2-12,17,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMHVZFTOAYCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC(=O)C(=C1)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopentene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the oxo group: Oxidation of the cyclopentene ring using reagents such as potassium permanganate or chromium trioxide.

    Amination: Introduction of the phenylamino groups through nucleophilic substitution reactions using aniline derivatives.

    Acetylation: The final step involves acetylation of the amine groups using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The oxo group can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino groups can form hydrogen bonds or π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The oxo group can participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-anilino-4-oxo-2-cyclopenten-1-yl)-N-phenylacetamide: A structurally similar compound with slight variations in the cyclopentene ring and substitution pattern.

    4,5-bis(N-phenylanilino)cyclopent-2-en-1-one: Another related compound with two phenylamino groups attached to the cyclopentene ring.

Uniqueness

N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both oxo and phenylamino groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

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